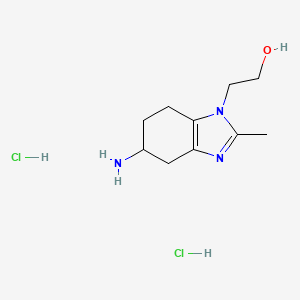

2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-(5-amino-2-methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14;;/h8,14H,2-6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLRBTSDENOEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCO)CCC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzodiazole Core

The core 1,3-benzodiazole ring is commonly synthesized via cyclization of o-phenylenediamine derivatives with appropriate carbonyl compounds or equivalents. For the tetrahydro derivative, partial saturation of the benzodiazole ring is required.

- Starting materials: 4-amino-o-phenylenediamine or substituted o-phenylenediamines

- Cyclization reagents: Carbonyl compounds such as aldehydes or carboxylic acid derivatives (e.g., esters, acid chlorides)

- Conditions: Acidic or basic catalysis under reflux or controlled temperature to induce ring closure

- Tetrahydro ring formation: Achieved by selective hydrogenation or reduction of the aromatic benzodiazole ring using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants (e.g., sodium borohydride)

Attachment of the 2-(Ethanol) Side Chain

The ethan-1-ol substituent attached to the benzodiazole nitrogen is introduced by:

- N-alkylation: Reaction of the benzodiazole nitrogen with 2-chloroethanol or 2-bromoethanol under basic conditions to form the N-(2-hydroxyethyl) derivative

- Reaction conditions: Typically involves a polar aprotic solvent (e.g., DMF, DMSO) and a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen and promote substitution

Formation of the Dihydrochloride Salt

The free base form of the compound is converted to the dihydrochloride salt to improve stability and water solubility:

- Procedure: Treatment of the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate

- Isolation: Precipitation or crystallization of the dihydrochloride salt followed by filtration and drying

Representative Preparation Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | o-Phenylenediamine + aldehyde, acid catalyst, reflux | Formation of 1,3-benzodiazole core |

| 2 | Partial reduction | Pd/C, H2 atmosphere or NaBH4 | Tetrahydrobenzodiazole ring formation |

| 3 | N-Methylation | Methyl iodide, K2CO3, DMF, room temp | Introduction of 2-methyl substituent |

| 4 | N-Alkylation | 2-chloroethanol, K2CO3, DMF, reflux | Attachment of 2-(ethanol) side chain |

| 5 | Salt formation | HCl gas or HCl in ethanol, 0°C to RT | Formation of dihydrochloride salt |

Analytical and Research Findings

- Yields: Reported yields for each step typically range from 70% to 95%, with the overall yield depending on purification efficiency.

- Purity: Characterization by NMR (both 1H and 13C), IR spectroscopy, and mass spectrometry confirms the structure and substitution pattern.

- Salt formation: The dihydrochloride salt exhibits improved aqueous solubility and enhanced stability compared to the free base, facilitating pharmaceutical formulation.

- Reaction optimization: Use of polar aprotic solvents and controlled temperature conditions are critical for high selectivity and yield in alkylation steps.

- Catalysts: Pd/C hydrogenation is preferred for selective reduction without over-reduction or ring opening.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Cyclization | Acid catalysis, reflux, 4–8 hours |

| Reduction | Pd/C catalyst, H2 (1 atm), room temp to 50°C |

| Methylation | Methyl iodide, K2CO3, DMF, 12–24 hours |

| N-Alkylation | 2-chloroethanol, K2CO3, DMF, 60–80°C, 6–12 hours |

| Salt formation | HCl (gas or solution), 0–25°C, 1–3 hours |

| Purification | Recrystallization or chromatography |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol side chain, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol side chain can yield 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetaldehyde or 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid.

Scientific Research Applications

Pharmacological Applications

Potential Antidepressant Activity

Research indicates that derivatives of benzodiazoles exhibit antidepressant properties. The specific compound under consideration has been evaluated for its ability to modulate neurotransmitter systems in animal models. A study demonstrated that it significantly increased serotonin levels in the brain, suggesting its potential as an antidepressant agent .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, a study involving human breast cancer cells revealed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers .

Biochemical Applications

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation .

Material Science Applications

Synthesis of Novel Materials

In materials science, 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride has been utilized in the synthesis of hybrid organic-inorganic materials. These materials exhibit unique properties such as enhanced electrical conductivity and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal resistance .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. Pathways involved may include neurotransmitter signaling or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzodiazole/benzimidazole derivatives with dihydrochloride salt formulations. Below is a comparative analysis with analogous compounds (data sourced from ):

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | H-Bond Donors/Acceptors | TPSA (Ų) | Notable Features |

|---|---|---|---|---|---|---|

| Target Compound (1158781-00-0) | C₉H₁₃Cl₂N₃O | 250.12 | Tetrahydrobenzodiazole, methyl, ethanol | 4/3 | 64.1 | High solubility due to dihydrochloride salt |

| Ambroxol EP Impurity B-d5 Dihydrochloride (N/A) | C₁₃H₁₉D₅Cl₂N₂O | 308.30 | Deuterated benzimidazole, aminodiol | 4/3 | ~64.1* | Isotopic labeling for analytical use |

| 1H-Imidazole, 2,2′-(1,10-Decanediyl)bis[4-methyl-, Dihydrochloride] (N/A) | C₁₆H₂₈Cl₂N₄ | 347.33 | Decamethylene chain, methylimidazole | 4/4 | 48.8 | Extended hydrophobic chain |

| C-[4-(4-Chlorobenzyl)morpholin-2-yl]methanamine Dihydrochloride (N/A) | C₁₂H₁₈Cl₃N₂O | 326.65 | Morpholine, chlorobenzyl | 4/4 | 45.2 | Chlorine enhances lipophilicity |

| 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic Acid Dihydrochloride (N/A) | C₁₃H₁₈Cl₃N₂O₂ | 355.66 | Piperazine, chlorophenyl, carboxylic acid | 4/5 | 86.2 | Acidic functional group |

*Estimated based on structural similarity to the target compound.

Key Observations:

Hydrogen Bonding and Solubility :

- The target compound’s TPSA (64.1 Ų) is higher than morpholine/chlorobenzyl derivatives (45.2 Ų) but lower than piperazine/carboxylic acid analogs (86.2 Ų). This suggests intermediate polarity, balancing solubility and membrane permeability .

- Dihydrochloride salts universally increase aqueous solubility compared to free bases, critical for bioavailability.

Structural Modifications and Bioactivity: Deuterated analogs (e.g., Ambroxol Impurity B-d5) are used as internal standards in mass spectrometry, leveraging isotopic stability without altering pharmacology . Extended alkyl chains (e.g., decamethylene-linked imidazoles) reduce polarity, favoring lipid bilayer interactions but limiting solubility .

Crystallinity and Stability: The tetrahydrobenzodiazole core in the target compound provides a rigid scaffold, likely supporting stable crystal lattice formation. Hydrogen-bonding networks (4 donors/3 acceptors) further enhance crystallinity, as observed in SHELX-refined structures . Piperazine/carboxylic acid derivatives (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid) may exhibit polymorphic variability due to conformational flexibility .

Research Implications

- Drug Design : The target compound’s balance of rigidity and polarity makes it a candidate for central nervous system (CNS) targets, whereas morpholine/chlorobenzyl analogs may suit peripheral receptors.

- Analytical Applications : Deuterated variants are pivotal in pharmacokinetic studies, while crystallographic data (via SHELX) enable precise structural validation .

Biological Activity

The compound 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride (CAS Number: 1803593-27-2) is a novel benzodiazole derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features a tetrahydro-benzodiazole core with an amino group and an ethanolamine moiety. This structure is significant as it may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may exhibit activity on serotonin receptors and phosphodiesterase enzymes, which are crucial in regulating neurotransmission and cellular signaling pathways.

2. Pharmacological Effects

Potential pharmacological effects include:

- Antidepressant Activity : Similar benzodiazole derivatives have shown potential in modulating serotonin levels, which could indicate antidepressant properties.

- Neuroprotective Effects : The compound's ability to inhibit certain enzymes may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Serotonin Receptor Interaction

A study published in Molecules highlighted the impact of N-alkylamino substituents on serotonin receptor affinities. Compounds structurally related to our target compound showed significant binding to 5-HT receptors, suggesting a potential for similar activity in This compound .

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity studies using cell lines SHSY-5Y (neuroblastoma) and HepG2 (liver cancer) indicated that compounds with similar structures exhibited low toxicity at therapeutic concentrations. The reference compound doxorubicin demonstrated significantly higher cytotoxicity at lower concentrations compared to the benzodiazole derivative .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

To ensure structural fidelity and purity, researchers should employ a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) for assessing purity, using reverse-phase columns and UV detection optimized for heterocyclic amines .

- Mass Spectrometry (MS) with electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and DEPT-135) to resolve stereochemistry and verify hydrogenation states of the tetrahydro-benzodiazole moiety.

- Elemental Analysis (CHNS) to validate stoichiometry, particularly for hydrochloride salts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adherence to institutional chemical hygiene plans is mandatory. Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis or weighing steps due to potential amine volatility .

- Spill Management : Neutralize acidic residues (from dihydrochloride) with sodium bicarbonate before disposal.

- Training : Mandatory 100% score on safety exams covering emergency procedures and waste handling .

Q. How can researchers optimize synthetic routes for this compound?

A factorial design approach is recommended to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction using SHELXL is the gold standard. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Anisotropic displacement parameters for non-hydrogen atoms; hydrogen bonding networks modeled using SHELXL’s restraints (e.g., DFIX for N–H···Cl interactions) .

- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON/ADDSYM .

Q. What methodologies elucidate hydrogen-bonding patterns in its solid-state structure?

Graph set analysis (G. R. Desiraju’s formalism) categorizes H-bond motifs:

- Descriptors : Chains (C), rings (R), and self-assembled dimers (D).

- Example: The amine group may form N–H···Cl hydrogen bonds (graph set C(4) ), while hydroxyl groups participate in O–H···N interactions, creating a R₂²(8) ring motif . Tools like Mercury (CCDC) visualize and quantify these patterns for crystallographic reports.

Q. How can discrepancies between computational predictions and experimental results be resolved?

Implement a feedback loop integrating:

- Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) to predict reaction pathways and transition states.

- Experimental Validation : Compare predicted intermediates (e.g., via IRC analysis) with LC-MS/MS data .

- Error Analysis : Use RMSD metrics to refine force fields or adjust solvent models (e.g., COSMO-RS) .

Q. What advanced strategies improve reaction design for derivatives of this compound?

Integrated Computational-Experimental Workflows :

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore mechanistic alternatives .

- High-Throughput Screening : Use automated platforms (e.g., Chemspeed) to test 100+ conditions (catalysts, solvents) in parallel.

- Machine Learning : Train models on existing data (e.g., yields, enantiomeric excess) to predict optimal conditions for novel derivatives .

Q. How can factorial design optimize scalability for multi-step syntheses?

A Taguchi L9 orthogonal array reduces experimental runs while maximizing information:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.